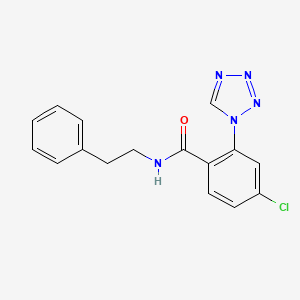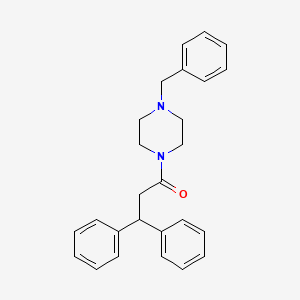
4-chloro-N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CPB and has been extensively studied for its biological and chemical properties.
Mecanismo De Acción
The exact mechanism of action of CPB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain molecules that are involved in various biological processes.
Biochemical and Physiological Effects
CPB has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CPB can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that CPB can reduce inflammation and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPB is its versatility in various scientific fields. CPB can be used as a building block for the synthesis of various materials and can also be studied for its potential applications in medicinal chemistry. However, one of the limitations of CPB is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of CPB. One potential direction is the further exploration of its potential applications in medicinal chemistry. CPB has shown promise as a drug candidate for the treatment of various diseases, and further studies could lead to the development of new drugs. Another potential direction is the study of CPB as a building block for the synthesis of new materials. CPB has already been used in the synthesis of various materials, and further studies could lead to the development of new materials with unique properties.
Métodos De Síntesis
The synthesis of CPB involves the reaction of 4-chlorobenzoyl chloride with 2-phenylethylamine, followed by the reaction of the resulting product with sodium azide to produce the tetrazole ring. The final product is obtained through a purification process using column chromatography.
Aplicaciones Científicas De Investigación
CPB has been studied for its potential applications in various scientific fields. One of the most significant applications of CPB is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate for the treatment of various diseases. CPB has also been studied for its potential applications in the field of materials science, where it has been used as a building block for the synthesis of various materials.
Propiedades
IUPAC Name |
4-chloro-N-(2-phenylethyl)-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c17-13-6-7-14(15(10-13)22-11-19-20-21-22)16(23)18-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMRFQMXYHFUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-methoxy-2-furoyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6120499.png)
![N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6120503.png)

![7-[(8-hydroxy-7-quinolinyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6120525.png)
![4-({4-[2-cyano-3-(cyclohexylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B6120531.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6120537.png)
![1-(1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-1-propanone](/img/structure/B6120543.png)
![N-allyl-7-(2-fluoro-5-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6120547.png)

![ethyl 3-(2-fluorobenzyl)-1-[3-(methoxycarbonyl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6120560.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(2-hydroxy-4-methylphenyl)hydrazone]](/img/structure/B6120567.png)

![1-[4-({[2-(2-furyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6120594.png)